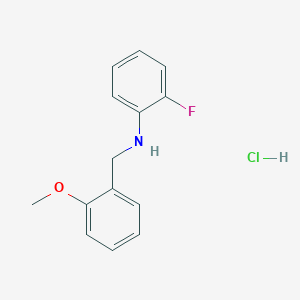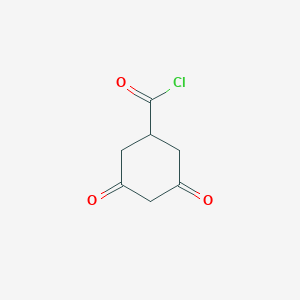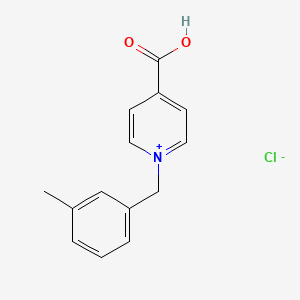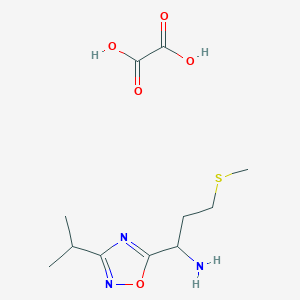
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride
Übersicht
Beschreibung
The compound “1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 5-oxo- indicates a carbonyl group (C=O) on the 5th carbon of the ring. The 1-(4-Methylbenzyl)- part indicates a 4-Methylbenzyl group attached to the nitrogen of the pyrrolidine ring. The -3-carbonyl chloride indicates a carbonyl chloride (also known as an acyl chloride) group attached to the 3rd carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl groups, and the 4-Methylbenzyl group. The presence of these functional groups would significantly influence the compound’s chemical behavior .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The carbonyl groups and the nitrogen in the pyrrolidine ring are likely sites of reactivity. The carbonyl chloride group is particularly reactive and can undergo reactions such as nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups could influence its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Ruthenium(II) Carbonyl Chloride Complexes : A study by Li et al. (2011) highlighted the synthesis of new ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes. These complexes were found to be efficient catalysts in the transfer hydrogenation of acetophenone, with their catalytic activities being influenced by the electronic effect of the N-heterocyclic carbene ligands (Li et al., 2011).
Solid Phase Synthesis of N-p-Methylbenzyl Benzamide : Luo and Huang (2004) synthesized N-p-Methylbenzyl benzamide by solid phase synthesis technique and analyzed its crystal structure through single-crystal X-ray diffraction. This process involved several steps including treatment with p-methylbenzyl amine, acylation, and cleavage with TiCl4/Zn/THF (Luo & Huang, 2004).
Synthesis and Characterization of Quaternary Dialkyldiaralkylammonium Chlorides : Busi et al. (2006) synthesized nine quaternary dialkyldiaralkylammonium chlorides and characterized them using various methods. The study also investigated their thermal properties, indicating good thermal stability which makes them potential candidates for applications such as phase-transfer catalysts and electrolytes (Busi et al., 2006).
Synthesis and Antibacterial Activity of 1,2,4-Triazole Derivatives : El-Sayed (2006) conducted a study on the synthesis of 1,2,4-triazole derivatives using sodium 1-(4-amino-5-mercapto-4 H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate as precursors. The derivatives exhibited antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Catalytic Applications
Carboxylative Coupling Catalysis : Zhang et al. (2017) explored the catalytic applications of the N-heterocyclic carbene silver(I) complex, 1,3-bis(4-methylbenzyl)imidazol-2-ylidene silver chloride, in the carboxylative coupling of terminal alkynes, butyl iodide, and carbon dioxide. The process was efficient and displayed good selectivity and substituent-loading capability (Zhang et al., 2017).
Synthesis and Properties of Rhenium(I) Tricarbonyl Complexes : A study by Li et al. (2012) involved the synthesis of rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes exhibited blue-green luminescence and were analyzed for their electrochemical and photophysical properties (Li et al., 2012).
Molecular Structure Analysis
Analysis of Molecular Structure in HIV Integrase Inhibitor : Bacsa et al. (2013) conducted an analysis of the conformation and tautomeric structure of a potent HIV integrase inhibitor in the solid state. The study provided insights into the molecule's electron distribution, electrostatic properties, and molecular conformation (Bacsa et al., 2013).
Novel Polyamides Synthesis and Characterization : Faghihi and Mozaffari (2008) synthesized new polyamides by direct polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with various aromatic diamines. The polymers were characterized and their thermal properties were evaluated, indicating solubility in polar solvents and potential for various applications (Faghihi & Mozaffari, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9-2-4-10(5-3-9)7-15-8-11(13(14)17)6-12(15)16/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPURHNISUPNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1406776.png)


![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)

![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)

![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)

![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)

![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)
